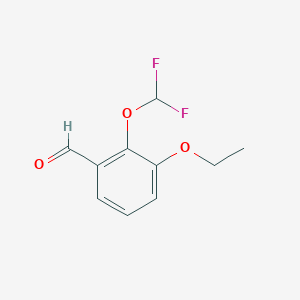

2-(Difluoromethoxy)-3-ethoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)-3-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGGCFDPFCYQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethoxy 3 Ethoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, the primary disconnections involve the three functional groups.

The most logical disconnections are:

C-C bond of the formyl group: This disconnection, representing a formylation reaction, leads to precursor A , 1-ethoxy-2-(difluoromethoxy)benzene. This is a common strategy for aldehyde synthesis.

C-O bond of the difluoromethoxy group: This disconnection suggests the introduction of the difluoromethoxy moiety onto a phenolic precursor, such as B , 2-hydroxy-3-ethoxybenzaldehyde. This is a key step, as the incorporation of fluorinated groups is a specialized area of synthesis.

C-O bond of the ethoxy group: An ether linkage can be formed via Williamson ether synthesis. This would disconnect precursor B to C , 2,3-dihydroxybenzaldehyde.

Following these pathways, a plausible forward synthesis could start from 2,3-dihydroxybenzaldehyde. Selective etherification of one hydroxyl group to install the ethoxy moiety, followed by the introduction of the difluoromethoxy group on the remaining hydroxyl, would yield the target molecule. Alternatively, starting with a precursor that can be formylated in the final step is also a viable strategy. The order of these steps is critical to manage regioselectivity and functional group compatibility.

Classical and Established Synthetic Routes to Aromatic Aldehydes

The introduction of the aldehyde (formyl) group onto the aromatic ring is a fundamental transformation in organic synthesis. Several classical methods are available, each with its own scope and limitations.

Formylation reactions directly install a -CHO group onto an aromatic ring through electrophilic aromatic substitution.

Vilsmeier-Haack Reaction: This reaction is highly effective for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.com It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.com The active electrophile, a chloroiminium ion, attacks the activated aromatic ring. nrochemistry.comchemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate yields the aromatic aldehyde. mychemblog.com Given that the precursor 1-ethoxy-2-(difluoromethoxy)benzene has two electron-donating alkoxy groups, it is expected to be sufficiently activated for this transformation. The substitution generally occurs at the position para to the strongest activating group, which is sterically accessible. nrochemistry.com

Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst, often copper(I) chloride. collegedunia.comcollegesearch.in The reaction generates a reactive formyl cation (HCO⁺) as the electrophile. numberanalytics.comcareerguide.com However, the Gattermann-Koch reaction has significant limitations. It is generally not applicable to phenols and phenolic ethers, as the Lewis acid catalyst can complex with the oxygen atom, deactivating the ring. collegedunia.comcollegesearch.invedantu.com This makes it an unsuitable choice for the formylation of precursors containing hydroxyl or alkoxy groups.

| Reaction | Reagents | Electrophile | Substrate Scope |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | Electron-rich aromatics and heterocycles |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formyl cation | Benzene (B151609), alkylbenzenes |

A common alternative to direct formylation is the oxidation of a benzylic carbon that is already at a lower oxidation state.

Oxidation of Benzyl (B1604629) Alcohols: The oxidation of a primary benzyl alcohol, such as 2-(Difluoromethoxy)-3-ethoxybenzyl alcohol, to the corresponding aldehyde is a widely used method. A variety of oxidizing agents can be employed. A significant challenge is preventing over-oxidation to the carboxylic acid. nih.gov Modern methods often focus on chemoselectivity and mild reaction conditions. For instance, metal-free photochemical protocols using catalysts like Eosin Y and molecular oxygen (O₂) offer a green alternative for the selective oxidation of benzyl alcohols to aldehydes in high yields. organic-chemistry.orgacs.org Other systems include DMSO-based oxidations (e.g., Swern, Pfitzner-Moffatt) and those using catalysts based on iodine or various transition metals. rsc.orgtandfonline.comfrontiersin.org

Oxidation of Methyl Groups: The direct oxidation of a methyl group on an aromatic ring (a methylarene) to an aldehyde is attractive due to the availability of starting materials. nih.gov However, this transformation is challenging because the product aldehyde is more susceptible to oxidation than the starting methyl group. nih.govoup.com Despite this, selective methods have been developed. These include electrochemical methods that can achieve site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the aldehyde. nih.govnii.ac.jp Catalytic aerobic oxidations using systems like N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) have also shown high selectivity for benzaldehydes. researchgate.net

| Oxidation Method | Precursor | Common Reagents/Conditions | Key Challenge |

| Alcohol Oxidation | Benzyl Alcohol | Eosin Y/Visible Light/O₂, DMSO/I₂, Co-catalysts | Preventing over-oxidation to carboxylic acid. organic-chemistry.orgtandfonline.com |

| Methylarene Oxidation | Methylarene | Electrochemical methods, NHPI/Co(II)/O₂ | Preventing over-oxidation to carboxylic acid. nih.govresearchgate.net |

The partial reduction of carboxylic acids or their derivatives provides another route to aldehydes. Direct reduction of carboxylic acids is difficult, so they are typically converted to more reactive derivatives first.

Rosenmund Reduction: This is a classic method for converting an acyl chloride to an aldehyde. brainly.in The reaction involves the hydrogenation of the acyl chloride (e.g., 2-(Difluoromethoxy)-3-ethoxybenzoyl chloride) using hydrogen gas over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). sarthaks.comchemicalbook.com The barium sulfate support and the use of a "poison" (like quinoline-sulfur) are crucial to prevent the over-reduction of the aldehyde product to a primary alcohol. sarthaks.comdoubtnut.comdoubtnut.com

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry, often used to modulate a molecule's physicochemical properties. nih.gov Its synthesis typically involves the reaction of a phenol (B47542) with a source of difluorocarbene (:CF₂).

The term "nucleophilic fluorination" can encompass several processes. In the context of creating a difluoromethoxy ether from a phenol, the key step is the reaction of a nucleophilic phenoxide with a difluorocarbene source.

Difluorocarbene Insertion: A common and effective method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene precursor under basic conditions. acs.org The base (e.g., potassium hydroxide) deprotonates the phenol to form a highly nucleophilic phenoxide. This phenoxide then traps difluorocarbene, which is generated in situ. A classic reagent for this is chlorodifluoromethane (B1668795) (CHClF₂). google.com More recently, fluoroform (CHF₃), which is non-ozone-depleting, has been used as an inexpensive and environmentally benign source of difluorocarbene for this transformation. acs.orgdatapdf.com The reaction proceeds by deprotonation of CHF₃, followed by the loss of a fluoride (B91410) ion to generate :CF₂. acs.org

Deoxyfluorinating Agents (DAST, Deoxo-Fluor): Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are powerful nucleophilic fluorinating agents, but they are primarily used for deoxyfluorination—the conversion of hydroxyl and carbonyl groups to fluorides. alfa-chemistry.comnumberanalytics.com Specifically, they convert alcohols to alkyl fluorides and, importantly, aldehydes and ketones to geminal difluorides (-CF₂-). wikipedia.orgcommonorganicchemistry.com While these reagents are central to many nucleophilic fluorination strategies, their standard application is not the conversion of a phenol to a difluoromethoxy ether. rsc.org Instead, they would be used to convert an aldehyde directly to a gem-difluoromethyl group (e.g., Ar-CHO to Ar-CHF₂), which is a different functional group from the target difluoromethoxy ether (Ar-OCF₂H).

| Method | Precursor | Reagents | Mechanism |

| Difluorocarbene Insertion | Phenol | CHF₃ or CHClF₂, Base (e.g., KOH) | Phenoxide attacks in situ generated difluorocarbene (:CF₂). acs.org |

| Deoxyfluorination | Aldehyde/Ketone | DAST or Deoxo-Fluor | Nucleophilic replacement of carbonyl oxygen with two fluorine atoms. wikipedia.org |

Direct Difluoromethylation of Phenolic Precursors

A primary route to forming the difluoromethoxy group is through the direct difluoromethylation of a corresponding phenolic precursor, in this case, 2-hydroxy-3-ethoxybenzaldehyde. This transformation is commonly achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide ion.

One of the most established and practical reagents for this purpose is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.orgnih.gov This salt is stable, easy to handle, and decomposes upon heating in a polar aprotic solvent like N,N-dimethylformamide (DMF) to release difluorocarbene, which is subsequently trapped by the phenoxide. orgsyn.org The reaction is performed under basic conditions to deprotonate the phenol, enhancing its nucleophilicity.

The general mechanism involves three key steps:

Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) removes the acidic proton from the hydroxyl group of 2-hydroxy-3-ethoxybenzaldehyde to form a more nucleophilic phenoxide.

Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene. orgsyn.org

Nucleophilic Attack: The phenoxide attacks the difluorocarbene, followed by protonation (typically during aqueous workup) to yield the final 2-(difluoromethoxy)-3-ethoxybenzaldehyde product.

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Difluorocarbene Source | Reagent that generates :CF₂ upon decomposition. | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | orgsyn.orgorgsyn.org |

| Solvent | Polar aprotic solvent to facilitate the reaction. | DMF, Acetonitrile (B52724), with or without water | orgsyn.org |

| Base | Used to generate the nucleophilic phenoxide. | K₂CO₃, Cs₂CO₃, NaOH | orgsyn.org |

| Temperature | Required for thermal decomposition of the carbene source. | 90-120 °C | nih.gov |

This method is advantageous due to the commercial availability and stability of the reagent, making it suitable for large-scale production. orgsyn.org

Advanced Reagents and Conditions for Fluorinated Ether Formation

Beyond the classical use of difluorocarbene precursors, the field of organofluorine chemistry has seen the development of advanced reagents that offer alternative pathways to difluoromethoxylated compounds, often under milder conditions. chinesechemsoc.org These methods can involve radical-based mechanisms or employ novel electrophilic difluoromethylating agents.

Radical Difluoromethylation: Visible-light photoredox catalysis has emerged as a powerful tool for generating CF₂H radicals from various precursors. nih.govnih.govrsc.org Reagents such as Zn(SO₂CF₂H)₂ (DFMS) can generate the •CF₂H radical, which can then be used in C-H functionalization reactions. nih.govnih.gov A recent development involves shelf-stable pyridinium (B92312) salts, like 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which enable the direct C-H difluoromethoxylation of arenes under photoredox catalysis. acs.org This approach offers a mild, base-free alternative to traditional methods. acs.orgresearchgate.net

Electrophilic Difluoromethylating Reagents: Hypervalent iodine reagents and sulfonium (B1226848) salts have also been developed for electrophilic difluoromethylation. chinesechemsoc.orgresearchgate.net For instance, S-(difluoromethyl)diarylsulfonium salts can act as electrophilic sources of the "CF₂H" group. These advanced reagents expand the chemist's toolkit, allowing for difluoromethylation in complex molecular settings where traditional high-temperature, basic conditions might be incompatible.

| Reagent Class | Specific Example | Activation Method | Mechanism | Reference |

|---|---|---|---|---|

| Sulfinate Salt | Zn(SO₂CF₂H)₂ (DFMS) | Oxidant (e.g., TBHP) | Radical | nih.gov |

| Pyridinium Salt | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Visible Light Photoredox Catalyst | Radical | acs.org |

| Hypervalent Iodine | Difluoroacetoxy-iodine(III) reagents | Photolysis | Radical | nih.gov |

| Sulfonium Salt | S-(Difluoromethyl)diarylsulfonium salts | Base or Lewis Acid | Electrophilic / Carbene | chinesechemsoc.org |

Integration of the Ethoxy Group: Alkylation Strategies

The introduction of the ethoxy group onto the aromatic ring is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an ethylating agent. khanacademy.org The choice of starting material dictates the strategy. If the synthesis begins with 2,3-dihydroxybenzaldehyde, selective mono-ethylation at the 3-position is required. This can be challenging and may require the use of protecting groups for the more acidic 2-hydroxyl group or carefully controlled reaction conditions.

A more straightforward approach involves starting with a precursor that already contains one of the desired functionalities. For instance, starting with 3-hydroxybenzaldehyde (B18108) allows for its conversion to 3-ethoxybenzaldehyde. Subsequent ortho-hydroxylation and then difluoromethylation would yield the target molecule. Alternatively, starting with 2-hydroxy-3-methoxybenzaldehyde (B140153) could involve demethylation followed by ethylation.

The core of the ethylation step remains the Williamson synthesis:

Nucleophile: The hydroxyl group of the precursor (e.g., 2,3-dihydroxybenzaldehyde) is deprotonated with a base.

Base: Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). utahtech.edu

Electrophile: An ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, serves as the electrophile.

Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile are typically used.

| Component | Function | Examples | Reference |

|---|---|---|---|

| Phenolic Precursor | Source of the aromatic core and hydroxyl group. | 2,3-Dihydroxybenzaldehyde, 3-Hydroxybenzaldehyde | wikipedia.org |

| Base | Deprotonates the phenol to form the alkoxide. | K₂CO₃, NaOH, NaH | utahtech.edu |

| Ethylating Agent | Provides the ethyl group (electrophile). | Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate ((EtO)₂SO₂) | masterorganicchemistry.com |

| Solvent | Reaction medium. | Acetone, DMF, Acetonitrile | wikipedia.org |

The order of operations is critical. Performing ethylation before difluoromethylation is often preferred, as the conditions for difluoromethylation (high temperature, strong base) could potentially degrade more sensitive alkylating agents.

Modern and Sustainable Synthetic Approaches

Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For a molecule like 2-(difluoromethoxy)-3-ethoxybenzaldehyde, catalytic strategies can be envisioned for several key bond-forming steps.

Palladium-catalyzed C-H activation and functionalization represent a powerful strategy for directly introducing substituents onto an aromatic ring, bypassing the need for pre-functionalized starting materials. acs.orgpsu.edu For instance, a palladium catalyst could direct the ortho-hydroxylation or ortho-alkoxylation of a pre-existing 3-ethoxybenzaldehyde. researchgate.netnih.gov These reactions often use a transient directing group, which reversibly binds to the aldehyde, positions the catalyst for selective C-H activation at the ortho position, and then dissociates, avoiding additional protection/deprotection steps. acs.orgnih.gov

Furthermore, organocatalysis offers metal-free alternatives for various transformations. beilstein-journals.org While direct catalytic difluoromethylation is still an emerging area, the principles of catalysis are central to developing more advanced and efficient synthetic routes. Photoredox catalysis, as mentioned previously, is another key area, enabling radical-based reactions under exceptionally mild conditions. nih.govacs.orgresearchgate.net

Green Chemistry Principles and Methodological Innovations

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. instituteofsustainabilitystudies.comjddhs.comresearchgate.net Applying these principles to the synthesis of 2-(difluoromethoxy)-3-ethoxybenzaldehyde involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. instituteofsustainabilitystudies.com Catalytic C-H activation is superior to classical methods that require stoichiometric activating or directing groups.

Safer Solvents: Traditional solvents like DMF are effective but pose health risks. A key goal of green chemistry is to replace such solvents with safer alternatives. mdpi.comusc.edu Research into bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran) or even water is a major focus. merckmillipore.comsigmaaldrich.comnumberanalytics.comresearchgate.net

Energy Efficiency: Utilizing methods that operate at lower temperatures, such as photoredox catalysis, can significantly reduce energy consumption compared to high-temperature thermal methods. jddhs.comresearchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal for sustainable chemical manufacturing. sigmaaldrich.comnih.gov

Methodological innovations like one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can reduce waste, save time, and minimize the use of purification solvents. nih.gov

Flow Chemistry and Continuous Processing Applications (Theoretical)

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant theoretical advantages over traditional batch processing for the synthesis of 2-(difluoromethoxy)-3-ethoxybenzaldehyde. nih.govneuroquantology.com

Enhanced Safety: Many reactions, including those involving highly reactive intermediates like carbenes or operations at high temperatures and pressures, can be performed more safely on a small scale within a flow reactor. researchgate.net The small internal volume of the reactor minimizes the risk of runaway reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and rapid temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times. neuroquantology.comresearchgate.net

Scalability and Automation: Scaling up a flow process involves running the reactor for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. neuroquantology.com The process can be automated for continuous production.

Multi-step Synthesis: Individual flow reactors containing different reagents or catalysts can be linked together to perform multi-step syntheses in a continuous sequence without isolating intermediates, greatly improving efficiency. nih.govnih.govvapourtec.com

Theoretically, the synthesis could be designed as a continuous process: a stream of the phenolic precursor could first pass through a reactor for ethylation, followed by an in-line purification, and then enter a second reactor for difluoromethylation, leading to a continuous output of the final product. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy 3 Ethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for attack by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity allows for the transformation of the aldehyde into a diverse range of other functional groups and facilitates carbon-carbon bond formation.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. pressbooks.publibretexts.org

Grignard Reaction: The reaction of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic addition to yield a secondary alcohol after acidic workup. The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of regiocontrol. masterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde. This transformation is valuable for extending the carbon chain and introducing a double bond at a specific position. libretexts.org For instance, the reaction of the structurally similar 2-Fluoro-3-methoxybenzaldehyde with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is a key step in the synthesis of benzosuberone derivatives. ossila.com A similar reactivity is anticipated for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org

| Wittig Reagent | Reagent Structure | Predicted Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 1-(Difluoromethoxy)-2-ethoxy-3-vinylbenzene |

| Ethyltriphenylphosphoranylidene | Ph₃P=CHCH₃ | 1-(Difluoromethoxy)-2-ethoxy-3-(prop-1-en-1-yl)benzene |

| Benzyltriphenylphosphonium chloride (with base) | [Ph₃PCH₂Ph]Cl | 1-(Difluoromethoxy)-2-ethoxy-3-styrylbenzene |

Aldol (B89426) Reaction: In aldol-type reactions, 2-(Difluoromethoxy)-3-ethoxybenzaldehyde can act as an electrophilic acceptor for an enolate nucleophile. Since it lacks alpha-hydrogens, it cannot self-condense through enolate formation. However, in a crossed aldol condensation, it can react with another aldehyde or ketone that can form an enolate, leading to the synthesis of a β-hydroxy aldehyde or ketone.

The aldehyde group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. nih.gov Various oxidizing agents can be employed for this purpose, ranging from strong oxidants to milder, more selective reagents. The expected product from the oxidation of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde is 2-(Difluoromethoxy)-3-ethoxybenzoic acid. chemicalbook.com

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous solution, then acidification | 2-(Difluoromethoxy)-3-ethoxybenzoic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-(Difluoromethoxy)-3-ethoxybenzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | 2-(Difluoromethoxy)-3-ethoxybenzoic acid |

| Sodium chlorite (B76162) (NaClO₂) | Aqueous buffer (e.g., NaH₂PO₄), with a scavenger | 2-(Difluoromethoxy)-3-ethoxybenzoic acid |

The aldehyde functional group can be easily reduced to a primary alcohol. This is a common transformation achieved using various hydride-based reducing agents. The product of this reduction is [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol. bldpharm.com The choice of reagent depends on the desired selectivity, as some reducing agents can also reduce other functional groups. For aldehydes, mild reducing agents are typically sufficient. For example, sodium borohydride (B1222165) is used to reduce ketone functionalities in complex molecules like estratriene derivatives. nih.gov

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), pressure | [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol |

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. The reaction proceeds through a nucleophilic addition mechanism to form a transient hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product.

The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH(OH)NH-R' ⇌ R-CH=N-R' + H₂O

This reactivity allows for the incorporation of nitrogen-containing moieties into the molecular structure, which is a common strategy in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. nih.gov

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are heavily influenced by the electronic properties of the substituents already present: the aldehyde, difluoromethoxy, and ethoxy groups. chemistrytalk.org

The regioselectivity of EAS is determined by the combined directing effects of the existing groups. Each group either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

-CHO (Aldehyde): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It acts as a meta-director.

-OCH₂CH₃ (Ethoxy): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. It is an ortho, para-director.

-OCHF₂ (Difluoromethoxy): The highly electronegative fluorine atoms make this group strongly electron-withdrawing by induction, classifying it as a deactivating group. Studies on the nitration of benzaldehydes containing a difluoromethoxy group confirm its deactivating nature. researchgate.netsemanticscholar.org The related CF₂OCH₃ group acts as a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.ua

Considering these competing effects, electrophilic attack is most likely to occur at the positions most strongly activated by the ethoxy group. The C4 position is ortho to the activating ethoxy group, while the C6 position, though also activated (para to the ethoxy group), is sterically hindered by the adjacent bulky aldehyde group. The C5 position is meta to the deactivating aldehyde group, making it significantly less favored. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

| Position | Effect of -CHO (at C1) | Effect of -OCHF₂ (at C2) | Effect of -OEt (at C3) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | - | Deactivating (meta) | Strongly Activating (ortho) | Most Favored |

| C5 | Deactivating (meta) | Deactivating (ortho) | - | Least Favored |

| C6 | Deactivating (ortho) | - | Activating (para) | Possible, but sterically hindered |

Nitration Studies

In the case of 2-bromo-3-difluoromethoxybenzaldehyde, nitration has been shown to be a challenging reaction, not proceeding at 0 °C, which suggests a deactivated aromatic ring. semanticscholar.org When the reaction is successfully carried out, it leads to the formation of a single mononitro product. semanticscholar.org The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The aldehyde group is a meta-director, the difluoromethoxy group is a weak ortho, para-director with a strong deactivating inductive effect, and the ethoxy group is a strong ortho, para-director.

For 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, the powerful activating and ortho, para-directing effect of the ethoxy group at position 3 would likely dominate. The aldehyde at position 1 directs meta to itself (positions 3 and 5), while the difluoromethoxy group at position 2 directs ortho and para (positions 1, 3, and 6). The ethoxy group at position 3 directs ortho and para (positions 2, 4, and 6). The confluence of these directing effects, especially the strong activation from the ethoxy group, would likely favor nitration at the 6-position, which is para to the ethoxy group and ortho to the difluoromethoxy group.

Table 1: Predicted Nitration of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde and Analogous Compound

| Compound | Reagents and Conditions | Predicted/Observed Product(s) |

| 2-(Difluoromethoxy)-3-ethoxybenzaldehyde | HNO₃/H₂SO₄ | Predominantly 2-(Difluoromethoxy)-3-ethoxy-6-nitrobenzaldehyde |

| 2-Bromo-3-difluoromethoxybenzaldehyde | HNO₃/H₂SO₄ (above 0 °C) | 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde semanticscholar.org |

Halogenation Reactions

Specific studies on the halogenation of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde are not documented. However, the principles of electrophilic aromatic substitution can be used to predict the likely outcomes. The directing effects of the substituents are the primary determinants of the regioselectivity of halogenation.

The ethoxy group is a strongly activating ortho, para-director, while the aldehyde and difluoromethoxy groups are deactivating. wikipedia.orgunizin.orgmsu.edu The aldehyde group directs incoming electrophiles to the meta position, and the difluoromethoxy group, while deactivating, is considered an ortho, para-director. wikipedia.org The position of halogenation will be determined by the net effect of these groups. The strong activating nature of the ethoxy group is expected to be the dominant factor, directing the incoming halogen to the positions ortho and para to it (positions 2, 4, and 6). The aldehyde group deactivates the ring, particularly at the ortho and para positions relative to it, making the meta position (position 3 and 5) less deactivated. The difluoromethoxy group also deactivates the ring.

Given these competing influences, the most probable site for halogenation would be the position most strongly activated by the ethoxy group and least deactivated by the other two groups. Position 6 is para to the activating ethoxy group and ortho to the deactivating difluoromethoxy group. Position 4 is ortho to the ethoxy group. Therefore, a mixture of 4-halo and 6-halo substituted products would be the expected outcome, with the precise ratio depending on the specific halogen and reaction conditions.

Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (OCF₂H) is a key functional group in many modern pharmaceuticals and agrochemicals due to its unique electronic properties. nih.gov It is generally considered to be a moderately electron-withdrawing substituent. researchgate.netnuph.edu.uanuph.edu.ua

Hydrolysis and Cleavage Pathways

The difluoromethoxy group can be susceptible to hydrolysis under certain conditions, although it is generally more stable than a simple methoxy (B1213986) group to metabolic cleavage. nih.gov The presence of two fluorine atoms withdraws electron density from the carbon atom, making it more electrophilic and potentially susceptible to nucleophilic attack.

While direct hydrolysis studies on 2-(Difluoromethoxy)-3-ethoxybenzaldehyde are not available, research on other aromatic compounds containing the difluoromethoxy group indicates that it can undergo cleavage. For instance, studies on difluoromethyl ethers have shown that they can be formed from phenols and a source of difluorocarbene, implying that the reverse reaction, cleavage to a phenol (B47542), is also possible. nih.gov The stability of the difluoromethoxy group is influenced by the electronic nature of the aromatic ring. Electron-donating groups on the ring would be expected to stabilize the C-O bond, while electron-withdrawing groups might make it more labile. In 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, the presence of the electron-donating ethoxy group may offer some stabilization to the difluoromethoxy group.

Influence on Aromatic Ring Activation and Reactivity

The difluoromethoxy group is considered a deactivating group in the context of electrophilic aromatic substitution. wikipedia.org This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to an unsubstituted benzene ring.

Table 2: Electronic Properties of the Difluoromethoxy Group

| Property | Description |

| Inductive Effect | Strongly electron-withdrawing (-I) researchgate.netnuph.edu.uanuph.edu.ua |

| Resonance Effect | Weakly electron-donating (+M) |

| Overall Effect on Reactivity | Deactivating |

| Directing Effect | Ortho, Para |

Multi-Component Reaction Platforms Utilizing 2-(Difluoromethoxy)-3-ethoxybenzaldehyde

There is no specific literature detailing the use of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde in multi-component reactions (MCRs). However, the presence of the aldehyde functional group makes it a prime candidate for such reactions. MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netnih.govbeilstein-journals.org

Benzaldehyde (B42025) and its derivatives are common substrates in a wide variety of MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions. The reactivity of the aldehyde in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (difluoromethoxy) in 2-(Difluoromethoxy)-3-ethoxybenzaldehyde could modulate its reactivity in MCRs in interesting ways.

Table 3: Potential Multi-Component Reactions for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde

| Reaction Name | Reactants | Potential Product Class |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amides |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia or Amine | Dihydropyridines |

Role of 2 Difluoromethoxy 3 Ethoxybenzaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecular Scaffolds

The chemical architecture of 2-(difluoromethoxy)-3-ethoxybenzaldehyde, characterized by an electron-donating ethoxy group and the lipophilic, electron-withdrawing difluoromethoxy group, provides a unique electronic and steric environment. This distinct combination makes it an ideal starting material for the synthesis of elaborate organic frameworks. The aldehyde group, in particular, is a versatile functional handle that can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling chemists to build intricate molecular structures. Its application extends to the creation of both heterocyclic and carbocyclic systems, which are foundational to many areas of chemical science, including pharmaceuticals and materials science.

Synthesis of Heterocyclic Systems (e.g., Benzimidazoles, Pyridines)

The aldehyde functionality of 2-(difluoromethoxy)-3-ethoxybenzaldehyde is a key component in various multicomponent reactions used to construct heterocyclic rings, which are core structures in many biologically active compounds.

Benzimidazoles: The synthesis of 2-substituted benzimidazoles commonly involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. thaiscience.inforsc.orgorganic-chemistry.orgresearchgate.net In this reaction, 2-(difluoromethoxy)-3-ethoxybenzaldehyde can serve as the aldehyde component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring. The resulting molecule would incorporate the 2-(difluoromethoxy)-3-ethoxyphenyl moiety at the 2-position of the benzimidazole core, a structural motif of interest in medicinal chemistry. A variety of catalysts, including cobalt complexes and Lewis acids, can facilitate this transformation under mild conditions. thaiscience.inforesearchgate.net

Pyridines: The renowned Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, utilizes an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines, which can be subsequently oxidized to pyridines. um.edu.mtwikipedia.orgorganic-chemistry.orgchemtube3d.com By employing 2-(difluoromethoxy)-3-ethoxybenzaldehyde as the aldehyde starting material, chemists can synthesize highly functionalized pyridine scaffolds bearing the difluoromethoxy and ethoxy substituted phenyl group at the 4-position. These structures are valuable in drug discovery and materials science.

The following table summarizes the potential application of 2-(difluoromethoxy)-3-ethoxybenzaldehyde in the synthesis of these key heterocyclic systems.

| Heterocyclic System | Synthetic Route | Role of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde |

| Benzimidazole | Condensation with o-phenylenediamine | Provides the C2 substituent of the benzimidazole ring |

| Pyridine | Hantzsch Pyridine Synthesis | Forms the C4 substituent of the pyridine ring |

Construction of Novel Carbocyclic Architectures

Beyond heterocycles, the aldehyde group of 2-(difluoromethoxy)-3-ethoxybenzaldehyde can participate in reactions that build new all-carbon ring systems. For instance, it can be employed in aldol (B89426) condensation reactions with ketones or other aldehydes. Under specific conditions, these reactions can be designed to proceed in a tandem or domino fashion, leading to intramolecular cyclization and the formation of new carbocyclic rings. Furthermore, as a dienophile or through conversion to a diene, it could potentially be used in cycloaddition reactions like the Diels-Alder reaction to construct six-membered carbocyclic architectures, embedding the unique fluoroalkoxy-substituted aromatic motif into complex polycyclic systems.

Applications in Methodology Development in Organic Chemistry

Substituted benzaldehydes are frequently used as benchmark substrates in the development of new synthetic methodologies. acs.orgresearchgate.netliberty.edu The distinct electronic properties conferred by the difluoromethoxy and ethoxy groups make 2-(difluoromethoxy)-3-ethoxybenzaldehyde a valuable tool for this purpose. When a new catalytic system or reaction protocol is developed, it is often tested with a range of substrates bearing both electron-donating and electron-withdrawing groups to probe the generality and limitations of the new method. The specific ortho- and meta-substitution pattern of this aldehyde can provide important insights into the steric and electronic tolerance of a new transformation, helping chemists to understand the mechanism and scope of their developed reactions. nih.gov

Contribution to Specialized Chemical Libraries for Research Probes

In modern drug discovery and chemical biology, high-throughput screening of large chemical libraries is a cornerstone for identifying new lead compounds or chemical probes. nih.govplos.org The inclusion of molecules with diverse and unique structural features is critical for the success of these screening campaigns. The difluoromethoxy group is a desirable feature in medicinal chemistry as it can improve metabolic stability and binding affinity. Therefore, 2-(difluoromethoxy)-3-ethoxybenzaldehyde is an attractive starting material for the synthesis of compounds intended for inclusion in specialized chemical libraries. lifechemicals.com By systematically reacting this aldehyde with a variety of other building blocks, large collections of novel, fluorinated compounds can be rapidly assembled. These libraries, containing molecules with the 2-(difluoromethoxy)-3-ethoxyphenyl scaffold, can then be screened against biological targets to identify new research probes or starting points for drug development programs.

Design of Intermediates for Advanced Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance biological activity and modulate physicochemical properties. The difluoromethoxy group (–OCF₂H) is particularly valuable as a lipophilic hydrogen bond donor. As such, 2-(difluoromethoxy)-3-ethoxybenzaldehyde is a key intermediate for the synthesis of more complex, advanced fluorinated molecules.

The aldehyde functional group is readily transformable into a wide range of other functionalities. This versatility allows for the strategic elaboration of the molecule while preserving the core fluorinated aromatic structure. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. Each of these new intermediates can then be used in subsequent reactions, such as amide couplings or etherifications, to build larger, more complex fluorinated target molecules.

The table below illustrates some key transformations of the aldehyde group, highlighting the utility of 2-(difluoromethoxy)-3-ethoxybenzaldehyde in creating a diverse set of advanced fluorinated intermediates.

| Reaction Type | Reagent Example(s) | Resulting Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Grignard Reaction | RMgBr | Secondary Alcohol (-CH(OH)R) |

This strategic utility underscores the importance of 2-(difluoromethoxy)-3-ethoxybenzaldehyde as a foundational element in the toolkit of synthetic chemists working on the frontier of fluorine chemistry.

Advanced Analytical Methodologies for Structural Elucidation of 2 Difluoromethoxy 3 Ethoxybenzaldehyde and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(difluoromethoxy)-3-ethoxybenzaldehyde by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique and complementary information regarding the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(difluoromethoxy)-3-ethoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments, respectively.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The predicted spectrum for 2-(difluoromethoxy)-3-ethoxybenzaldehyde would show distinct signals for the aldehyde, aromatic, ethoxy, and difluoromethoxy protons. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The aromatic protons would appear as a complex multiplet system. The ethoxy group would produce a characteristic quartet and triplet pattern, while the difluoromethoxy group's proton would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected, corresponding to each carbon in the aldehyde, aromatic ring, ethoxy group, and the difluoromethoxy group. The carbonyl carbon of the aldehyde is typically the most downfield signal (δ 185-195 ppm).

¹⁹F NMR: Fluorine-19 NMR is specifically used to analyze the fluorine-containing part of the molecule. A single resonance is expected for the two equivalent fluorine atoms in the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the same group (-OCF₂H ).

Table 1: Predicted NMR Spectroscopic Data for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Aldehyde (-CHO) | δ 10.3 ppm (singlet, 1H) | δ 190 ppm | N/A |

| Aromatic C-H | δ 7.2-7.8 ppm (multiplet, 3H) | δ 115-160 ppm | N/A |

| Difluoromethoxy (-OCF₂H) | δ 6.6 ppm (triplet, 1H) | δ 115 ppm (triplet) | δ -80 ppm (doublet) |

| Ethoxy (-OCH₂CH₃) | δ 4.1 ppm (quartet, 2H) | δ 65 ppm | N/A |

| Ethoxy (-OCH₂CH₃) | δ 1.4 ppm (triplet, 3H) | δ 15 ppm | N/A |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For 2-(difluoromethoxy)-3-ethoxybenzaldehyde (C₁₀H₁₀F₂O₃), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass. The monoisotopic mass of the compound is 216.0598 Da. uni.lu

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 216. Fragmentation analysis helps to confirm the structure by identifying characteristic pieces of the molecule. Expected fragmentation patterns for this compound would include the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), and cleavage of the difluoromethoxy group. Predicted adducts in the mass spectrum include [M+H]⁺ at m/z 217.06708 and [M+Na]⁺ at m/z 239.04902. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde

| Ion / Fragment | Predicted m/z | Description |

| [M]⁺ | 216.06 | Molecular Ion |

| [M+H]⁺ | 217.07 | Protonated Molecular Ion uni.lu |

| [M-H]⁻ | 215.05 | Deprotonated Molecular Ion uni.lu |

| [M-CHO]⁺ | 187.06 | Loss of the aldehyde group |

| [M-OC₂H₅]⁺ | 171.03 | Loss of the ethoxy group |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, these methods would confirm the presence of key structural features.

The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic ring and aldehyde group (~2750-2850 cm⁻¹ and 3000-3100 cm⁻¹), C-O stretching from the ether linkages (~1200-1300 cm⁻¹), and strong C-F stretching vibrations from the difluoromethoxy group (~1000-1100 cm⁻¹). nist.govnist.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aldehyde (C-H) | Stretch | 2720 - 2820 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Fluoroether (C-F) | Stretch | 1000 - 1100 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the substituted benzaldehyde (B42025) core. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic ring, conjugated with the aldehyde group, would result in strong absorption bands, likely in the 250-300 nm range. A weaker n → π* transition, associated with the non-bonding electrons of the aldehyde's oxygen atom, would appear at a longer wavelength, typically above 300 nm.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like 2-(difluoromethoxy)-3-ethoxybenzaldehyde. A reverse-phase HPLC method would be most suitable, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical analysis would involve dissolving the sample in the mobile phase, injecting it into the HPLC system, and monitoring the elution with a UV detector set to a wavelength where the compound strongly absorbs. The retention time and peak shape provide qualitative and quantitative information about the sample's purity. chemicalbook.com

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at a specific λmax |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a pivotal analytical technique for assessing the purity and quantifying the presence of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde and its derivatives. This method is particularly effective for volatile and thermally stable compounds. The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In a typical GC analysis of aromatic aldehydes, a non-polar or medium-polarity capillary column is employed. researchgate.netresearchgate.net The selection of the stationary phase is critical for achieving optimal separation from starting materials, by-products, and residual solvents. A common choice includes columns with a stationary phase like 5% phenyl-methylpolysiloxane.

The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. sinoshiny.com The temperature of the column is often programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points. researchgate.net

A Flame Ionization Detector (FID) is frequently used for the detection of benzaldehyde derivatives due to its high sensitivity to organic compounds. researchgate.net For more detailed structural information and confirmation of identity, GC can be coupled with a Mass Spectrometer (GC-MS), which provides mass-to-charge ratio data of the eluting compounds. chrom-china.com

The following table outlines a representative set of GC parameters that could be adapted for the analysis of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, based on established methods for similar aromatic aldehydes. researchgate.netrsc.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Aromatic Aldehydes

| Parameter | Value/Description |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 5 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

| Injection Volume | 1 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde. scientificlabs.co.uk It allows for the qualitative assessment of the consumption of starting materials and the formation of products and by-products. orgchemboulder.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. orgchemboulder.com The plate is then placed in a sealed chamber containing a shallow pool of a developing solvent, also known as the mobile phase. The solvent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. orgchemboulder.com

The choice of the mobile phase is crucial for achieving good separation. For aromatic aldehydes, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. silicycle.com The polarity of the solvent system can be adjusted to optimize the separation and the retardation factor (Rf) values of the spots. silicycle.com The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by using a UV lamp, as the fluorescent indicator in the TLC plate will glow, leaving the spots corresponding to the compounds as dark patches. orgchemboulder.com By comparing the spots of the reaction mixture with those of the starting materials, one can effectively monitor the reaction's progress.

Table 2: Common TLC Solvent Systems for Aromatic Aldehydes

| Solvent System (v/v) | Typical Application |

|---|---|

| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | General purpose for compounds of intermediate polarity. silicycle.com |

| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | For more polar compounds. silicycle.com |

| Toluene / Acetone | Alternative system with different selectivity. silicycle.com |

| Hexane / Diethyl Ether | Another common system for moderately polar compounds. |

X-ray Crystallography for Solid-State Structural Determination (if crystalline forms are studied)

Should 2-(Difluoromethoxy)-3-ethoxybenzaldehyde or its derivatives be obtained in a crystalline form, single-crystal X-ray crystallography stands as the definitive method for elucidating their three-dimensional atomic arrangement in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the crystal lattice.

The study of crystalline forms is important as the solid-state structure can influence physical properties such as melting point, solubility, and stability. While no specific crystallographic data for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde was found, analysis of closely related structures containing a difluoromethoxy group on an aromatic ring provides valuable insights.

For instance, the X-ray crystal structure of a 2-difluoromethoxy-substituted estratriene derivative has been reported. nih.govbham.ac.uk In this structure, the difluoromethoxy (OCF2H) group was observed to be out of plane with the aromatic ring. This is attributed to anomeric interactions between the C-F σ* orbitals and the oxygen lone pair orbitals, which can weaken π conjugation, a phenomenon that is more pronounced with increasing fluorination of a methoxy (B1213986) group. nih.gov This suggests that the OCF2H group in 2-(Difluoromethoxy)-3-ethoxybenzaldehyde may also adopt a non-planar conformation relative to the benzene (B151609) ring.

Table 3: Representative Crystallographic Data for a Derivative Containing a 2-(Difluoromethoxy)phenyl Moiety

| Parameter | Value/Description (for a 2-difluoromethoxy-substituted estratriene derivative) nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 7.5 Å, b = 12.3 Å, c = 24.5 Å |

| Key Structural Feature | The OCF2H group is not in plane with the aromatic ring system. |

| Intermolecular Interactions | Analysis would reveal potential hydrogen bonds and other non-covalent interactions. |

Computational and Theoretical Investigations of 2 Difluoromethoxy 3 Ethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and geometry.

The electronic structure of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde is key to its chemical behavior. The presence of an aldehyde group, an ethoxy group, and a difluoromethoxy group on the benzene (B151609) ring creates a complex electronic environment. The ethoxy group is generally considered an electron-donating group through resonance, increasing the electron density on the aromatic ring. Conversely, the difluoromethoxy group, due to the high electronegativity of the fluorine atoms, is expected to have an electron-withdrawing inductive effect.

Molecular Orbital (MO) theory helps in understanding the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the benzene ring and the substituents, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group.

A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution. For 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the acidic protons, which are susceptible to nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.89 | -1.85 | 5.04 |

| 4-Methoxybenzaldehyde | -6.45 | -1.72 | 4.73 |

| 4-Nitrobenzaldehyde | -7.54 | -2.98 | 4.56 |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions has significantly improved with the development of advanced computational methods. For 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, predicting the chemical shifts would be crucial for its structural confirmation. The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the substituents on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. The characteristic C=O stretching frequency of the aldehyde group, typically appearing around 1700 cm⁻¹, would be a prominent feature in the calculated IR spectrum. The positions of other bands, such as C-H and C-O stretching and bending vibrations, can also be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions, which are characteristic of benzaldehyde derivatives.

| Compound | Calculated ¹H NMR (Aldehyde, ppm) | Calculated C=O Stretch (IR, cm⁻¹) | Calculated λmax (nm) |

|---|---|---|---|

| Benzaldehyde | 9.98 | 1705 | 245, 280 |

| 4-Methoxybenzaldehyde | 9.87 | 1690 | 277 |

| 4-Fluorobenzaldehyde | 9.95 | 1708 | 242 |

Reaction Mechanism Prediction and Energetics

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For any given reaction of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, computational methods can be used to map out the potential energy surface. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate.

For example, in a nucleophilic addition to the carbonyl group of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, calculations can elucidate the geometry of the approaching nucleophile and the changes in bond lengths and angles as the new bond is formed. Vibrational frequency calculations are used to confirm the nature of the stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Many organic reactions can lead to multiple products. Computational chemistry can be used to predict the selectivity of a reaction, such as regioselectivity or stereoselectivity. By comparing the activation energies for the different possible reaction pathways, the most favorable pathway, leading to the major product, can be identified.

In the case of electrophilic aromatic substitution on 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, the directing effects of the difluoromethoxy and ethoxy groups would determine the position of substitution. The ethoxy group is an ortho-, para-director, while the difluoromethoxy group is expected to be a meta-director due to its electron-withdrawing nature. Computational modeling of the reaction intermediates (such as the sigma complex) for substitution at different positions on the ring can help predict the most likely outcome. The relative energies of these intermediates would indicate the preferred site of attack.

Future Research Directions and Unexplored Avenues for 2 Difluoromethoxy 3 Ethoxybenzaldehyde

Development of Novel and Efficient Synthetic Routes

The synthesis of difluoromethoxylated compounds has seen significant advancements, particularly through methods like visible light photoredox catalysis. nih.gov A primary area of future research for 2-(difluoromethoxy)-3-ethoxybenzaldehyde would be the development of novel and more efficient synthetic routes. Current approaches to synthesizing difluoromethyl ethers often involve the reaction of oxygen nucleophiles with a difluorocarbene source. nih.gov

| Potential Synthetic Approach | Key Reagents/Catalysts | Anticipated Advantages |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or similar photocatalysts, Difluoromethylating agent | Mild reaction conditions, High functional group tolerance |

| Difluorocarbene Chemistry | Diethyl bromodifluoromethylphosphonate, Phase-transfer catalyst | Well-established method, Potential for optimization |

| Continuous Flow Synthesis | Immobilized catalysts, Microreactors | Improved safety, Higher purity, Scalability |

Expanded Scope of Chemical Transformations and Derivatization

The aldehyde functional group in 2-(difluoromethoxy)-3-ethoxybenzaldehyde is a versatile handle for a wide array of chemical transformations. Future research should aim to expand the library of derivatives accessible from this starting material. Standard transformations of the aldehyde group, such as oxidation to the corresponding carboxylic acid and reduction to the alcohol, would be foundational studies.

Beyond these, more complex derivatizations could be explored. For instance, the aldehyde could serve as a precursor for the synthesis of imines, oximes, and hydrazones, which are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds. Derivatization reagents can be used to enhance detectability in analytical techniques like liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com The development of derivatives could also be aimed at creating novel compounds with potential biological activity. mdpi.comresearchgate.net

| Reaction Type | Potential Reagents | Resulting Functional Group | Potential Application |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Synthesis of esters and amides |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Alcohol | Synthesis of ethers and halides |

| Reductive Amination | Amine, Sodium triacetoxyborohydride | Amine | Pharmaceutical intermediates |

| Wittig Reaction | Phosphonium ylide | Alkene | Carbon-carbon bond formation |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | α,β-Unsaturated system | Synthesis of complex molecules |

Exploration in Supramolecular Chemistry or Host-Guest Systems (Theoretical)

The electronic properties imparted by the difluoromethoxy and ethoxy groups, along with the hydrogen bond accepting ability of the aldehyde, make 2-(difluoromethoxy)-3-ethoxybenzaldehyde an interesting candidate for theoretical explorations in supramolecular chemistry. The crystal structures of various benzaldehyde (B42025) derivatives reveal a network of intermolecular interactions, including C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding, which dictate their supramolecular assemblies. rsc.org

Theoretical studies could model how 2-(difluoromethoxy)-3-ethoxybenzaldehyde might form host-guest complexes or self-assemble into larger architectures. The fluorine atoms of the difluoromethoxy group could participate in non-covalent interactions, influencing the packing and stability of supramolecular structures. Computational modeling could predict the strength and nature of these interactions, guiding future experimental work in crystal engineering and materials science.

Integration into Automated Synthesis Platforms

As automated synthesis platforms become more prevalent in chemical research, particularly in the pharmaceutical and biotechnology sectors, developing robust synthetic routes amenable to automation is crucial. Future work on 2-(difluoromethoxy)-3-ethoxybenzaldehyde could focus on adapting its synthesis and derivatization for use on these platforms. This would involve optimizing reaction conditions to be compatible with the constraints of automated systems, such as the use of standardized reagent plates and robotic liquid handlers.

The goal would be to enable the rapid and systematic synthesis of a library of derivatives based on the 2-(difluoromethoxy)-3-ethoxybenzaldehyde scaffold. This high-throughput synthesis capability would accelerate the exploration of the chemical space around this molecule and facilitate the identification of compounds with desired properties.

Advanced Computational Modeling for Complex Chemical Systems

Advanced computational modeling offers a powerful tool to predict the properties and reactivity of 2-(difluoromethoxy)-3-ethoxybenzaldehyde. Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to evaluate the electronic structure of the molecule. researchgate.net Such studies can provide insights into its reactivity, stability, and potential interactions with biological targets. researchgate.net

Computational studies can also support experimental findings by predicting reaction outcomes and mechanisms. For example, modeling the transition states of potential reactions can help in selecting the optimal reaction conditions. Furthermore, in silico studies can predict the binding affinity of 2-(difluoromethoxy)-3-ethoxybenzaldehyde and its derivatives to various enzymes or receptors, guiding the design of new molecules with specific biological activities. mdpi.comresearchgate.net Semi-empirical and ab-initio methods can be used to calculate theoretical parameters like bond lengths, bond angles, and electron density. materialsciencejournal.org

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, Reactivity indices | Predicting reaction sites, Understanding reaction mechanisms |

| Molecular Docking | Binding affinity, Binding mode | Virtual screening for biological targets |

| Molecular Dynamics (MD) | Conformational changes, Stability of complexes | Simulating interactions with biomolecules over time |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions | Analyzing crystal packing and supramolecular structures |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via difluoromethylation of a phenolic precursor (e.g., 3-ethoxy-2-hydroxybenzaldehyde) using difluorocarbene-generating reagents like chlorodifluoromethane and potassium fluoride under basic conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve difluorocarbene transfer efficiency.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

- Critical Analysis : Lower temperatures reduce side reactions (e.g., over-oxidation) but prolong reaction time. Optimized protocols balance yield (70–85%) and purity .

Q. Which analytical techniques are most reliable for characterizing 2-(Difluoromethoxy)-3-ethoxybenzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., difluoromethoxy at C2: δ ~6.5 ppm for ).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5%).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFO: theoretical 228.06 g/mol) .

- Data Interpretation : Discrepancies in NMR shifts may arise from solvent polarity or residual moisture, requiring rigorous drying .

Advanced Research Questions

Q. How do reaction intermediates and mechanisms in the synthesis of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde influence byproduct formation?

- Mechanistic Insight : The synthesis involves:

Phenoxide Formation : Deprotonation of the hydroxyl group by a base (e.g., NaOH).

Difluorocarbene Insertion : Electrophilic attack of :CF at the ortho position relative to the aldehyde.

Quenching : Acidic workup stabilizes the aldehyde group.

- Byproduct Analysis : Over-alkylation (e.g., di-difluoromethylated products) occurs if excess reagent is used. Monitoring via TLC (R ~0.4 in ethyl acetate/hexane) mitigates this .

Q. What strategies resolve contradictions in reported biological activities of structurally similar difluoromethoxy-substituted benzaldehydes?

- Case Study : For analogs like 4-(Difluoromethoxy)-3-fluorobenzaldehyde:

- Anticancer Activity : IC values vary due to assay conditions (e.g., cell line specificity: HeLa vs. MCF-7).

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F) enhance binding to kinase targets, while ethoxy groups improve solubility .

- Experimental Design : Standardize assays (e.g., MTT protocol, 48h incubation) and use computational docking to predict target affinity .

Q. How can stability studies address discrepancies in the degradation profile of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde under varying storage conditions?

- Methodology :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light.

- HPLC-MS Monitoring : Degradants include oxidized aldehydes (e.g., carboxylic acids) and ether cleavage products.

- Findings : Stability is pH-dependent; acidic conditions (pH <3) accelerate hydrolysis. Recommend storage in amber vials at -20°C .

Q. What computational tools predict the pharmacokinetic properties of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde, and how do they align with experimental data?

- Tools :

- ADMET Prediction : SwissADME for logP (calculated ~2.1 vs. experimental ~2.3).

- Molecular Dynamics : Simulate membrane permeability (e.g., Blood-Brain Barrier penetration).

- Validation : Compare with in vitro Caco-2 cell assays. Discrepancies arise from protein binding effects not modeled in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.